Histamine Receptor Affinity Profile: 4-(Morpholin-2-yl)aniline vs. Derived Ligand
While direct target binding data for the parent 4-(Morpholin-2-yl)aniline is limited, a closely related derivative, identified as BDBM50538677 (CHEMBL4635634), demonstrates a high-affinity binding profile for histamine receptors [1]. This provides class-level validation for the scaffold's utility in GPCR-targeted CNS drug discovery. The compound exhibits a Kd of 1.35 nM for the human H3 receptor and a Kd of 9.16 nM for the human H4 receptor, representing a 6.8-fold selectivity difference between these two closely related histamine receptor subtypes [1].
| Evidence Dimension | Binding Affinity (Kd) for Histamine Receptors |
|---|---|
| Target Compound Data | Human H3R Kd = 1.35 nM; Human H4R Kd = 9.16 nM |
| Comparator Or Baseline | Mouse H4R Kd = 31.2 nM (control for species selectivity) |
| Quantified Difference | 6.8-fold selectivity for human H3R over human H4R; 23.1-fold selectivity for human H3R over mouse H4R |
| Conditions | BRET assay in HEK293T cells expressing NLuc/GPCR-fused receptors, 30 min incubation with furimazine substrate |
Why This Matters
This level of potency and subtype selectivity is critical for CNS GPCR programs, where minimizing off-target receptor interactions is essential for reducing side effects.
- [1] BindingDB. (n.d.). BDBM50538677 (CHEMBL4635634). Affinity Data: Kd = 1.35 nM for human H3R, Kd = 9.16 nM for human H4R, Kd = 31.2 nM for mouse H4R. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
